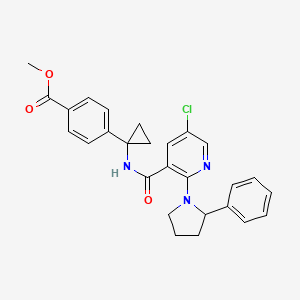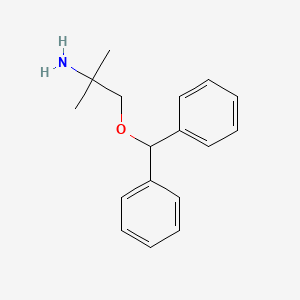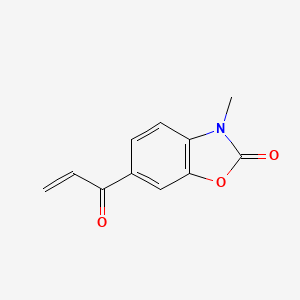
4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with dimethyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4,6-trimethylpyrimidine and nitric acid, under controlled conditions to introduce the nitro group.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, various nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethyl-5-nitropyridin-2-yl)-morpholine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(4,6-Dimethyl-5-nitrothiazol-2-yl)-morpholine: Contains a thiazole ring instead of a pyrimidine ring.
4-(4,6-Dimethyl-5-nitrobenzyl)-morpholine: Features a benzyl group instead of a pyrimidine ring.
Uniqueness
4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14N4O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-(4,6-dimethyl-5-nitropyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N4O3/c1-7-9(14(15)16)8(2)12-10(11-7)13-3-5-17-6-4-13/h3-6H2,1-2H3 |
Clave InChI |
XLRPVUZLPPVBLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N2CCOCC2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B8365719.png)




![benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8365763.png)


![2-Amino-4-[4-(4-chlorobenzyloxy)phenyl]thiazole](/img/structure/B8365791.png)
![tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate](/img/structure/B8365810.png)
![2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B8365814.png)

![4-[5-(1-Methyl-2-pyrrolidinyl)-3-pyridinyl]phenol](/img/structure/B8365818.png)
